Cas no 1049389-44-7 (2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide is a specialized organic compound with notable properties. This compound exhibits high purity and stability, making it ideal for applications in chemical synthesis. Its unique structure, characterized by a substituted benzamide core, offers excellent reactivity and selectivity in various reactions. The presence of 2,4-dichloro and 4-fluorophenyl substituents further enhances its performance in pharmaceutical and agrochemical research.
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide structure
1049389-44-7 structure
商品名:2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
CAS番号:1049389-44-7
MF:C17H14Cl2FNO
メガワット:338.203566074371
CID:5855050
PubChem ID:42266035

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
    • 2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
    • F5263-0593
    • AKOS024504058
    • 1049389-44-7
    • 2,4-dichloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
    • VU0639872-1
    • インチ: 1S/C17H14Cl2FNO/c18-12-3-6-14(15(19)9-12)16(22)21-10-17(7-8-17)11-1-4-13(20)5-2-11/h1-6,9H,7-8,10H2,(H,21,22)
    • InChIKey: CFXQKRDYDIEUDE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(NCC1(C2C=CC(=CC=2)F)CC1)=O)Cl

計算された属性

  • せいみつぶんしりょう: 337.0436476g/mol
  • どういたいしつりょう: 337.0436476g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5263-0593-4mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
4mg
$66.0 2023-09-10
Life Chemicals
F5263-0593-30mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
30mg
$119.0 2023-09-10
Life Chemicals
F5263-0593-50mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
50mg
$160.0 2023-09-10
Life Chemicals
F5263-0593-20μmol
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5263-0593-3mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
3mg
$63.0 2023-09-10
Life Chemicals
F5263-0593-2μmol
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5263-0593-15mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
15mg
$89.0 2023-09-10
Life Chemicals
F5263-0593-25mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
25mg
$109.0 2023-09-10
Life Chemicals
F5263-0593-2mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
2mg
$59.0 2023-09-10
Life Chemicals
F5263-0593-5mg
2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide
1049389-44-7
5mg
$69.0 2023-09-10

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide 関連文献

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamideに関する追加情報

Introduction to 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide (CAS No. 1049389-44-7)

2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide, identified by its Chemical Abstracts Service (CAS) number 1049389-44-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes both aromatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide consists of a benzamide core substituted with two chlorine atoms at the 2- and 4-positions, a methyl group attached to the nitrogen atom via an amide bond, and a cyclopropyl group linked to a phenyl ring that is further substituted with a fluorine atom. This unique arrangement of functional groups contributes to the compound's potential biological activity and makes it an interesting subject for synthetic chemists and biologists alike.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of both chloro and fluoro substituents in 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide suggests that it may exhibit properties such as enhanced lipophilicity, improved metabolic stability, and increased binding affinity to biological targets. These characteristics are often sought after in drug candidates aimed at treating conditions ranging from cancer to inflammatory diseases.

One of the most compelling aspects of this compound is its structural complexity, which allows for diverse chemical modifications. Researchers have been exploring various synthetic strategies to derivatize 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide in order to optimize its pharmacological properties. For instance, modifications to the cyclopropyl or phenyl rings could lead to new analogs with enhanced potency or selectivity. Additionally, the benzamide moiety provides a versatile scaffold for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.

The pharmaceutical industry has been particularly interested in benzamide derivatives due to their demonstrated efficacy in treating neurological disorders, pain management, and anti-inflammatory applications. The incorporation of fluorine into the molecular structure often enhances the pharmacokinetic profile of drugs, making 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide a valuable candidate for further investigation. Furthermore, the cyclopropyl group is known to contribute to binding interactions with certain biological targets, potentially offering new therapeutic avenues.

Recent studies have begun to explore the potential applications of 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide in preclinical models. Preliminary research suggests that this compound may exhibit inhibitory activity against specific enzymes or receptors involved in disease pathways. For example, its structural features could make it effective in targeting enzymes overexpressed in cancer cells or modulating inflammatory responses in autoimmune diseases. While these findings are still preliminary, they highlight the compound's promise as a lead molecule for drug development.

The synthesis of 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in building the desired framework.

In addition to its potential therapeutic applications, 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide may also serve as a valuable tool for mechanistic studies in medicinal chemistry. By understanding how this compound interacts with biological targets at the molecular level, researchers can gain insights into drug-receptor binding dynamics and develop more effective strategies for drug design. Such knowledge is crucial for optimizing lead compounds and improving their translational potential.

The future prospects for 2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide are bright, with ongoing research aimed at elucidating its full pharmacological profile. As more data becomes available on its biological activity and pharmacokinetic properties, it is likely that this compound will emerge as a key player in the development of novel therapeutics. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing its full potential.

In conclusion,2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide (CAS No. 1049389-44-7) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further exploration in drug discovery. As research continues to uncover new insights into its biological activity, this compound is poised to make significant contributions to the field of medicinal biology.

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